

S217879: A Comparative Analysis of Efficacy in Human and Rodent Liver Cells

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Compound of Interest		
Compound Name:	S217879	
Cat. No.:	B12386072	Get Quote

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This guide provides a comprehensive comparison of the efficacy of **S217879**, a novel NRF2 activator, in human and rodent liver cells. The information is intended for researchers, scientists, and professionals in the field of drug development.

S217879 is a potent and selective small molecule that activates the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway by disrupting its interaction with the Kelch-like ECH-associated protein 1 (KEAP1).[1] This pathway plays a critical role in cellular defense against oxidative stress and inflammation, making it a promising target for therapeutic intervention in liver diseases such as non-alcoholic steatohepatitis (NASH). This document summarizes the available data on the efficacy of **S217879** in both human and rodent liver models, providing a basis for understanding its translational potential.

Quantitative Efficacy of S217879

While direct comparative studies on the in vitro efficacy of **S217879** in primary human versus primary rodent hepatocytes are not publicly available, data from human liver cell lines and in vivo rodent models provide valuable insights.



Cell Type/Model	Assay	Endpoint	Efficacy Metric	Reference
Human				
HepG2 (Human Liver Carcinoma Cell Line)	Antioxidant Response Element (ARE) Reporter Gene Assay	ARE-driven transcription activation	EC50: 18 nM	[1]
Rodent				
C57BL/6 Mice (in vivo)	Nqo1 mRNA levels in the liver	NRF2 target gene engagement	Significant dose- dependent increase	[1]
MCDD Mouse Model of NASH (in vivo)	NAFLD Activity Score (NAS)	Reduction in disease progression	Dose-dependent reduction	[2]
DIO NASH Mouse Model (in vivo)	Liver Fibrosis	Reduction in fibrosis	Significant reduction	[2]

Note: The provided data highlights the potency of **S217879** in a human liver-derived cell line and demonstrates its efficacy in rodent models of liver disease. The EC50 value in HepG2 cells indicates potent activation of the NRF2 pathway at the cellular level. The in vivo studies in mice confirm that this cellular activity translates to therapeutic efficacy in preclinical disease models. However, it is important to note that direct extrapolation of potency between a human cancer cell line and in vivo rodent models should be made with caution due to inherent biological differences.

Experimental Methodologies In Vitro Efficacy Assessment in Human Liver Cells

Cell Line: HepG2 (human liver carcinoma cell line)

Methodology:



- Cell Culture: HepG2 cells were cultured under standard conditions.
- Transfection: Cells were transfected with a reporter gene construct driven by the Antioxidant Response Element (ARE).
- Treatment: Transfected cells were treated with varying concentrations of **S217879**.
- Luminescence Assay: After a specified incubation period, luciferase activity was measured to quantify the activation of ARE-driven transcription.
- Data Analysis: The concentration-response data was used to calculate the EC50 value, representing the concentration of **S217879** that elicits a half-maximal response.[1]

In Vivo Efficacy Assessment in Rodent Models

Animal Models:

- Methionine and Choline-Deficient Diet (MCDD) induced NASH model in mice.
- Diet-Induced Obesity (DIO) NASH model in mice.

Methodology:

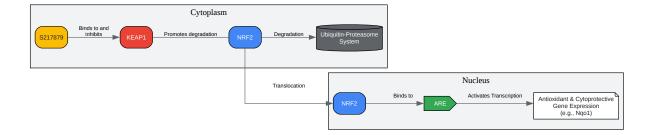
- Disease Induction: NASH and liver fibrosis were induced in mice using the respective specialized diets.
- Treatment: Mice were orally administered S217879 at various doses or a vehicle control.
- Efficacy Endpoints:
 - NRF2 Target Gene Engagement: Liver tissue was collected, and the mRNA levels of NRF2 target genes, such as Nqo1, were quantified using RT-qPCR to confirm target engagement.
 - Histopathological Analysis: Liver sections were stained (e.g., with Hematoxylin and Eosin,
 Sirius Red) to assess the NAFLD Activity Score (NAS) and the extent of liver fibrosis.



Data Analysis: Statistical analysis was performed to compare the outcomes between the
 S217879-treated and vehicle-treated groups.[1][2]

Signaling Pathway and Experimental Workflow

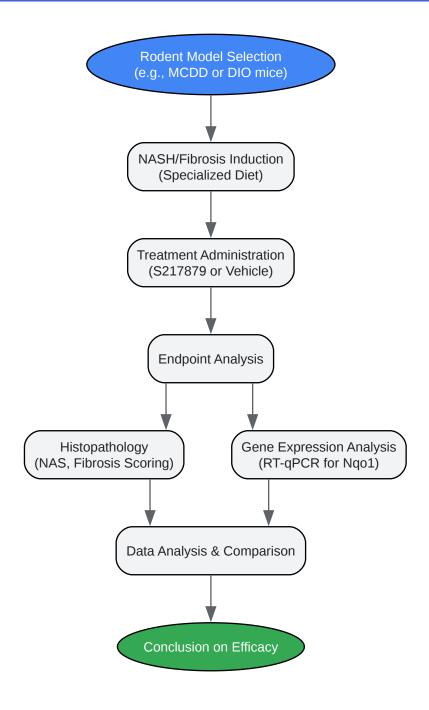
The following diagrams illustrate the mechanism of action of **S217879** and the general workflow of the in vivo experiments.



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Caption: Mechanism of S217879 action.





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Caption: In vivo experimental workflow.

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References

- 1. Selective disruption of NRF2-KEAP1 interaction leads to NASH resolution and reduction of liver fibrosis in mice PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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